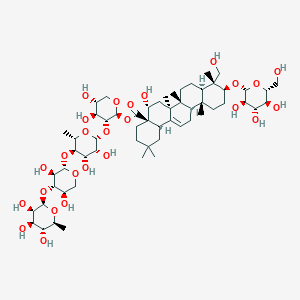

(1R)-Chrysanthemolactone

Description

Properties

IUPAC Name |

(1R,6S)-4,4,7,7-tetramethyl-3-oxabicyclo[4.1.0]heptan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2/c1-9(2)5-6-7(8(11)12-9)10(6,3)4/h6-7H,5H2,1-4H3/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAKBEOUVVTWXNF-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2C(C2(C)C)C(=O)O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C[C@H]2[C@H](C2(C)C)C(=O)O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50930929 | |

| Record name | 4,4,7,7-Tetramethyl-3-oxabicyclo[4.1.0]heptan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50930929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74411-65-7, 14087-70-8 | |

| Record name | Chrysantellin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074411657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4,7,7-Tetramethyl-3-oxabicyclo[4.1.0]heptan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50930929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Enigmatic (1R)-Chrysanthemolactone: A Technical Guide to its Prospective Isolation and Characterization from Chrysanthemum Species

For Researchers, Scientists, and Drug Development Professionals

Abstract: (1R)-Chrysanthemolactone, a monoterpene lactone of significant interest, has been associated with Chrysanthemum species, particularly Chrysanthemum indicum (also known as Dendranthema indicum). Despite its reported natural origin, a comprehensive, publicly available scientific record detailing its specific discovery and isolation from this genus is elusive. This technical guide synthesizes established methodologies for the extraction and purification of related natural products to propose a robust experimental framework for the isolation and characterization of this compound. Furthermore, based on the known biological activities of structurally similar monoterpenoids and lactones, a potential signaling pathway is postulated, offering a foundation for future pharmacological investigations. This document aims to serve as a vital resource for researchers seeking to unlock the therapeutic potential of this promising, yet enigmatic, compound.

Introduction

The genus Chrysanthemum, a member of the Asteraceae family, is a rich reservoir of bioactive secondary metabolites, including flavonoids, terpenoids, and phenolic acids. These compounds contribute to the traditional medicinal uses of Chrysanthemum species for treating a variety of ailments. Among the diverse chemical entities, this compound, a monoterpenoid, stands out for its potential biological activities. However, the primary scientific literature detailing its initial discovery and a specific protocol for its isolation from Chrysanthemum remains conspicuously absent from major scientific databases.

This guide addresses this knowledge gap by providing a scientifically grounded, albeit prospective, technical pathway for the isolation and characterization of this compound from Chrysanthemum indicum. The methodologies presented are curated from established protocols for the extraction of monoterpenes and lactones from plant matrices. Additionally, this document explores the potential mechanism of action of this compound by proposing a hypothetical signaling pathway, thereby providing a roadmap for future research into its pharmacological properties.

Proposed Experimental Protocol for Isolation and Purification

The following protocol is a hypothetical, yet scientifically rigorous, approach for the isolation of this compound from the flowers of Chrysanthemum indicum.

Plant Material Collection and Preparation

-

Collection: Fresh flowers of Chrysanthemum indicum should be collected, preferably during the full bloom stage to ensure the highest concentration of secondary metabolites.

-

Authentication: A qualified botanist should authenticate the plant material. A voucher specimen should be deposited in a recognized herbarium for future reference.

-

Drying and Pulverization: The flowers should be air-dried in the shade at room temperature to preserve thermolabile compounds. The dried flowers are then pulverized into a coarse powder to increase the surface area for efficient extraction.

Extraction

-

Soxhlet Extraction: A Soxhlet apparatus is recommended for the exhaustive extraction of the powdered plant material.

-

Solvent: n-hexane is a suitable solvent for the initial extraction of non-polar to semi-polar compounds, including monoterpenoids.

-

Procedure:

-

Pack the powdered Chrysanthemum indicum flowers (approximately 500 g) into a cellulose (B213188) thimble and place it in the Soxhlet extractor.

-

Fill the round-bottom flask with 2 L of n-hexane.

-

Heat the solvent to its boiling point and allow the extraction to proceed for 24-48 hours, or until the solvent in the siphon arm runs clear.

-

After extraction, concentrate the n-hexane extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.

-

-

Fractionation and Chromatographic Purification

-

Silica (B1680970) Gel Column Chromatography (Initial Separation):

-

The crude n-hexane extract is adsorbed onto a small amount of silica gel (60-120 mesh).

-

Prepare a silica gel column packed with the same adsorbent in n-hexane.

-

Load the adsorbed sample onto the top of the column.

-

Elute the column with a gradient of increasing polarity, starting with 100% n-hexane and gradually introducing ethyl acetate (B1210297) (e.g., n-hexane:ethyl acetate ratios of 99:1, 98:2, 95:5, 90:10, 80:20, 50:50, and finally 100% ethyl acetate).

-

Collect fractions of 20-30 mL and monitor the separation using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., n-hexane:ethyl acetate 8:2) and visualization reagent (e.g., anisaldehyde-sulfuric acid spray followed by heating).

-

Combine fractions with similar TLC profiles that indicate the presence of the target compound.

-

-

Preparative High-Performance Liquid Chromatography (pHPLC) (Final Purification):

-

The semi-purified fractions containing this compound are further purified by pHPLC.

-

Column: A reversed-phase C18 column is appropriate.

-

Mobile Phase: An isocratic or gradient system of methanol (B129727) and water or acetonitrile (B52724) and water. The exact ratio should be optimized based on analytical HPLC runs.

-

Detection: UV detection at a wavelength suitable for lactones (e.g., 210-220 nm).

-

Collect the peak corresponding to this compound and remove the solvent under vacuum to yield the pure compound.

-

Structure Elucidation and Characterization

The identity and purity of the isolated compound should be confirmed using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments to elucidate the complete chemical structure and stereochemistry.

-

Infrared (IR) Spectroscopy: To identify functional groups, particularly the characteristic lactone carbonyl stretch.

-

Optical Rotation: To confirm the (1R) stereochemistry.

Quantitative Data (Prospective)

The following table summarizes the anticipated quantitative data for the isolation of this compound based on typical yields for monoterpenoids from plant sources. These values are illustrative and would require experimental verification.

| Parameter | Prospective Value | Method of Determination |

| Yield of Crude Extract | 3 - 5% (w/w) | Gravimetric |

| Yield of Pure Compound | 0.01 - 0.05% (w/w of dried plant material) | Gravimetric |

| Purity | > 98% | HPLC-UV, qNMR |

| Molecular Formula | C₁₀H₁₄O₂ | High-Resolution Mass Spectrometry (HRMS) |

| Molecular Weight | 166.22 g/mol | Mass Spectrometry |

| Optical Rotation [α]D | Specific positive value | Polarimetry |

Spectroscopic Data (Reference)

| Technique | Key Spectroscopic Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~4.5-4.8 (m, 1H, H-5), ~2.0-2.5 (m, protons adjacent to carbonyl and on cyclopropane (B1198618) ring), ~1.0-1.5 (s, methyl groups) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~175 (C=O, lactone), ~80 (C-O, lactone), ~30-40 (cyclopropane carbons), ~20-30 (methyl carbons) |

| Mass Spectrometry (EI-MS) | m/z (%): 166 [M]⁺, and characteristic fragmentation pattern |

| IR (KBr) | ν (cm⁻¹): ~1750-1770 (γ-lactone C=O stretch), ~2900-3000 (C-H stretch) |

Proposed Biological Activity and Signaling Pathway

While the specific biological activities of this compound are not extensively documented, other monoterpene lactones are known to possess anti-inflammatory and anticancer properties. A common mechanism of action for such compounds involves the modulation of key inflammatory signaling pathways.

Hypothetical Signaling Pathway: Inhibition of the NF-κB Pathway

It is postulated that this compound may exert anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Experimental and Logical Workflows

The following diagrams illustrate the proposed workflow for the isolation and characterization of this compound and the logical relationship of the proposed anti-inflammatory mechanism.

Caption: Proposed workflow for the isolation of this compound.

Conclusion

This compound represents a promising but underexplored natural product from the genus Chrysanthemum. The lack of a definitive primary literature source for its isolation necessitates the development of a robust and logical experimental plan. This technical guide provides such a framework, detailing a prospective protocol for its extraction, purification, and characterization. The proposed methodologies are based on established principles of natural product chemistry and offer a clear path for researchers to follow. Furthermore, the hypothetical signaling pathway presented for its potential anti-inflammatory activity provides a starting point for pharmacological evaluation. It is hoped that this guide will stimulate further research into this compound, ultimately leading to a better understanding of its chemical properties and therapeutic potential.

Unveiling the Enigmatic (1R)-Chrysanthemolactone: A Deep Dive into its Natural Origins and Biosynthesis

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look into the natural sources and biosynthetic pathway of (1R)-Chrysanthemolactone, a monoterpene lactone of significant interest. This whitepaper consolidates current knowledge, presenting quantitative data, detailed experimental protocols, and novel pathway visualizations to accelerate research and development efforts centered on this unique natural product.

This compound, a derivative of the well-known insecticidal precursor (+)-trans-chrysanthemic acid, has been a subject of scientific curiosity. While its presence in nature has been elusive in broad surveys, it is believed to be a specialized metabolite within certain plant species, particularly within the Asteraceae family, which is renowned for its diverse array of secondary metabolites.

Natural Sources: A Search Within the Asteraceae Family

While direct and abundant natural sources of this compound are not widely documented, its presumed precursor, (+)-trans-chrysanthemic acid, is a key component of pyrethrins, a class of natural insecticides found in the flowers of the Dalmatian chrysanthemum, Tanacetum cinerariifolium (formerly Chrysanthemum cinerariifolium)[1][2][3]. The lactone is thought to arise from the intramolecular cyclization of a derivative of chrysanthemic acid. Therefore, species of Chrysanthemum and related genera within the Asteraceae family remain the most promising candidates for isolating this compound. Further phytochemical investigations into various chemotypes of these plants are warranted to identify significant natural reservoirs of this compound.

The Biosynthetic Puzzle: From Irregular Monoterpene to Lactone

The biosynthesis of this compound is intricately linked to the formation of its parent molecule, chrysanthemic acid, which is classified as an irregular monoterpene. This pathway deviates from the typical head-to-tail condensation of isoprene (B109036) units.

The journey begins with the universal five-carbon building blocks of terpenes: isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). In a pivotal and unusual step, two molecules of DMAPP undergo a head-to-middle condensation to form chrysanthemyl diphosphate (CDP)[1][4][5]. This reaction is catalyzed by the enzyme chrysanthemyl diphosphate synthase (CDS)[6][7].

Following the formation of CDP, a series of enzymatic transformations, including hydrolysis and oxidation, lead to the formation of (+)-trans-chrysanthemic acid[6]. The final and most enigmatic step in the biosynthesis of this compound is the lactonization of a chrysanthemic acid derivative. This intramolecular esterification is likely an enzyme-mediated process, although the specific enzyme responsible has yet to be fully characterized. Computational studies suggest that the rearrangement of chrysanthemic acid to a lactone is a plausible reaction.

Below is a proposed biosynthetic pathway leading to this compound.

Quantitative Data and Experimental Protocols

Due to the limited number of studies focusing specifically on this compound, comprehensive quantitative data on its natural abundance is scarce. However, the analytical methods employed for the quantification of related terpenoids in Chrysanthemum species can be adapted for this purpose.

Table 1: Potential Analytical Techniques for this compound Quantification

| Analytical Method | Principle | Application in Related Compounds |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation based on volatility and mass-to-charge ratio. | Widely used for the analysis of volatile and semi-volatile terpenoids in plant extracts. |

| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity. | Effective for the quantification of non-volatile terpenoids and their derivatives. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and quantification based on nuclear spin properties. | Crucial for the definitive identification and purity assessment of isolated compounds. |

Experimental Protocol: Isolation and Characterization of Monoterpene Lactones from Chrysanthemum Species

The following is a generalized protocol for the extraction and analysis of monoterpene lactones, which can be optimized for the specific target, this compound.

1. Plant Material and Extraction:

-

Fresh or dried flower heads of Tanacetum cinerariifolium are collected and ground to a fine powder.

-

The powdered material is subjected to solvent extraction, typically using a non-polar solvent such as hexane (B92381) or a moderately polar solvent like ethyl acetate, to isolate the terpenoid fraction. Supercritical fluid extraction (SFE) with CO₂ can also be employed for a more selective extraction.

2. Fractionation and Purification:

-

The crude extract is concentrated under reduced pressure.

-

The residue is then subjected to column chromatography on silica (B1680970) gel or alumina.

-

A gradient elution system with increasing polarity (e.g., hexane-ethyl acetate) is used to separate different classes of compounds.

-

Fractions are monitored by thin-layer chromatography (TLC) for the presence of lactones, which can be visualized using specific staining reagents (e.g., hydroxylamine-ferric chloride).

-

Further purification of the lactone-containing fractions is achieved through preparative HPLC.

3. Structure Elucidation and Quantification:

-

The purified compound is subjected to spectroscopic analysis for structural confirmation. This includes ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC, and mass spectrometry (MS).

-

The absolute configuration (1R) is typically determined by X-ray crystallography of a suitable derivative or by comparison of optical rotation and circular dichroism (CD) spectra with known standards or theoretical calculations.

-

Quantification is performed using a calibrated internal or external standard method via GC-MS or HPLC.

This technical guide provides a foundational framework for advancing the study of this compound. The elucidation of its natural sources and biosynthetic pathway will not only contribute to our fundamental understanding of plant secondary metabolism but also pave the way for its potential biotechnological production and application in various fields.

References

- 1. Chrysanthemic acid - Wikipedia [en.wikipedia.org]

- 2. Chrysanthemic Acid (2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylic acid) C10H16O2, CAS#4638-92-0 [kangmei.com]

- 3. plantaanalytica.com [plantaanalytica.com]

- 4. The Biosynthetic Origin of Irregular Monoterpenes in Lavandula: ISOLATION AND BIOCHEMICAL CHARACTERIZATION OF A NOVEL cis-PRENYL DIPHOSPHATE SYNTHASE GENE, LAVANDULYL DIPHOSPHATE SYNTHASE - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The biosynthetic origin of irregular monoterpenes in Lavandula: isolation and biochemical characterization of a novel cis-prenyl diphosphate synthase gene, lavandulyl diphosphate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Production of trans-chrysanthemic acid, the monoterpene acid moiety of natural pyrethrin insecticides, in tomato fruit - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Coexpression Analysis Identifies Two Oxidoreductases Involved in the Biosynthesis of the Monoterpene Acid Moiety of Natural Pyrethrin Insecticides in Tanacetum cinerariifolium - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Spectroscopic Signature of (1R)-Chrysanthemolactone: A Technical Guide

For researchers, scientists, and professionals engaged in drug development and natural product chemistry, a comprehensive understanding of a molecule's spectroscopic properties is paramount for its identification, characterization, and quality control. This technical guide provides a detailed overview of the spectroscopic data for (1R)-Chrysanthemolactone, a monoterpenoid lactone of significant interest.

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for this compound based on its chemical structure. These values are predictive and should be confirmed with experimental data.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 4.5 - 4.8 | dd | 1H | H-1 |

| ~ 2.0 - 2.2 | m | 1H | H-2 |

| ~ 1.5 - 1.7 | m | 1H | H-3 |

| ~ 1.25 | s | 3H | CH₃-10 |

| ~ 1.15 | s | 3H | CH₃-9 |

| ~ 1.70 | s | 3H | CH₃-8 |

| ~ 5.0 - 5.2 | m | 1H | H-5 |

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~ 175 - 180 | C=O | C-4 (Lactone Carbonyl) |

| ~ 135 - 140 | C | C-6 |

| ~ 120 - 125 | CH | C-5 |

| ~ 80 - 85 | CH | C-1 |

| ~ 40 - 45 | C | C-7 |

| ~ 30 - 35 | CH | C-3 |

| ~ 25 - 30 | CH | C-2 |

| ~ 20 - 25 | CH₃ | C-10 |

| ~ 15 - 20 | CH₃ | C-9 |

| ~ 10 - 15 | CH₃ | C-8 |

Table 2: Infrared (IR) Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~ 2970 - 2850 | Strong | C-H stretch (alkane) |

| ~ 1770 - 1750 | Strong | C=O stretch (γ-lactone) |

| ~ 1670 - 1640 | Medium | C=C stretch (alkene) |

| ~ 1460 - 1370 | Medium | C-H bend (alkane) |

| ~ 1200 - 1000 | Strong | C-O stretch (lactone) |

Table 3: Mass Spectrometry (MS) Data (Predicted)

| m/z | Relative Intensity | Assignment |

| 166 | Moderate | [M]⁺ (Molecular Ion) |

| 151 | High | [M - CH₃]⁺ |

| 138 | Moderate | [M - CO]⁺ or [M - C₂H₄]⁺ |

| 123 | High | [M - CO - CH₃]⁺ |

| 95 | High | [C₇H₁₁]⁺ |

| 81 | High | [C₆H₉]⁺ |

Experimental Protocols

The acquisition of high-quality spectroscopic data is crucial for accurate structure elucidation. The following are detailed methodologies for the key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD, or (CD₃)₂CO) in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a 400 MHz or higher field NMR spectrometer. Standard acquisition parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is recorded on the same instrument, typically at a frequency of 100 MHz. A wider spectral width (e.g., 0-220 ppm) is used. Due to the low natural abundance of ¹³C, a larger number of scans (often several hundred to thousands) and a longer relaxation delay may be necessary. Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, a KBr (potassium bromide) pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate. For liquid samples, a drop can be placed between two salt plates.

-

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer. The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum to eliminate contributions from atmospheric CO₂ and water vapor.

Mass Spectrometry (MS)

-

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS). Electron Ionization (EI) is a common technique for volatile compounds, where the sample is bombarded with a high-energy electron beam to induce ionization and fragmentation. Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to minimize fragmentation and observe the molecular ion more clearly.

-

Mass Analysis and Detection: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap). A detector then records the abundance of each ion. The resulting mass spectrum plots the relative intensity of the ions as a function of their m/z ratio.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like this compound.

Physical and chemical properties of (1R)-Chrysanthemolactone

For Researchers, Scientists, and Drug Development Professionals

(1R)-Chrysanthemolactone , a naturally occurring monoterpenoid found in select species of the Chrysanthemum plant, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a detailed overview of the known physical and chemical properties of this compound, alongside available experimental data and methodologies.

Core Physical and Chemical Properties

This compound, with the CAS Number 14087-70-8, is a bicyclic lactone.[1] Its fundamental properties are summarized in the tables below.

General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₆O₂ | [1] |

| Molecular Weight | 168.23 g/mol | [1] |

| Appearance | White crystalline solid | |

| Melting Point | 80-83 °C | |

| Boiling Point | 257.18 °C (estimated) | |

| Density | 0.9812 g/cm³ (estimated) | |

| Solubility | Soluble in alcohol. Limited solubility in water. |

Chromatographic and Spectroscopic Identifiers

| Parameter | Value | Source |

| CAS Number | 14087-70-8 | [1] |

| IUPAC Name | (1R,6S)-4,4,7,7-tetramethyl-3-oxabicyclo[4.1.0]heptan-2-one |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the unequivocal identification and characterization of this compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Features:

-

Methyl Protons: Several sharp singlets or doublets are expected in the upfield region (δ 0.8 - 1.5 ppm) corresponding to the multiple methyl groups.

-

Methylene and Methine Protons: Complex multiplets are anticipated in the region of δ 1.5 - 2.5 ppm for the protons on the cyclohexane (B81311) and cyclopropane (B1198618) rings.

-

Protons adjacent to the Ether Oxygen: Signals for protons on carbons attached to the ether oxygen of the lactone ring would likely appear in the downfield region (δ 3.5 - 4.5 ppm).

Expected ¹³C NMR Spectral Features:

-

Carbonyl Carbon: A characteristic signal for the lactone carbonyl carbon is expected in the highly deshielded region of the spectrum (δ 170 - 180 ppm).

-

Quaternary Carbons: Signals for the gem-dimethyl groups and other quaternary carbons would be present.

-

Methine and Methylene Carbons: A series of signals corresponding to the CH and CH₂ groups of the bicyclic system would be observed in the upfield to mid-range of the spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~1735 | C=O (Lactone) | Stretching |

| ~2950-2850 | C-H (Alkyl) | Stretching |

| ~1465 | C-H (Alkyl) | Bending |

| ~1200-1000 | C-O (Ether) | Stretching |

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and isolation of this compound are not extensively documented in publicly available literature. However, general methodologies for the isolation of related terpenoids from Chrysanthemum species can be adapted.

General Isolation Procedure from Chrysanthemum Flowers

This protocol outlines a general workflow for the extraction and isolation of terpenoid compounds from plant material.

Methodology:

-

Extraction: Dried and powdered Chrysanthemum flowers are subjected to solvent extraction, typically using a non-polar solvent like hexane (B92381) or a polar solvent such as ethanol, to extract the desired terpenoids.

-

Filtration and Concentration: The resulting mixture is filtered to remove solid plant material, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

-

Chromatographic Separation: The crude extract is then subjected to column chromatography on a silica (B1680970) gel stationary phase. A gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate) is used to elute the different components.

-

Fraction Analysis and Purification: The collected fractions are analyzed by thin-layer chromatography (TLC) to identify those containing this compound. Fractions rich in the target compound are combined and may be subjected to further purification steps, such as high-performance liquid chromatography (HPLC), to obtain the pure compound.

Biological Activity and Signaling Pathways

Currently, there is a significant lack of specific information in the scientific literature detailing the biological activities and associated signaling pathways of this compound. While other compounds isolated from Chrysanthemum, such as chrysin (B1683763) and chrysophanol, have been studied for their anti-inflammatory and anti-cancer properties, these findings cannot be directly extrapolated to this compound.

Future research is necessary to elucidate the potential therapeutic effects and the mechanism of action of this compound. A hypothetical signaling pathway that could be investigated based on the activities of other terpenoids is presented below. This diagram is for illustrative purposes only and is not based on published data for this compound.

This technical guide provides a summary of the currently available information on the physical and chemical properties of this compound. Further in-depth research is required to fully characterize this compound, particularly in the areas of detailed spectroscopic analysis, development of robust synthesis and isolation protocols, and the exploration of its biological activities and potential therapeutic applications.

References

The Unexplored Therapeutic Potential: A Technical Guide to the Biological Activity of (1R)-Chrysanthemolactone and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activity of (1R)-Chrysanthemolactone is limited in publicly available scientific literature. This guide, therefore, presents a comprehensive overview of the known biological activities of structurally related compounds, including derivatives of chrysanthemic acid and other monoterpene lactones. The information herein is intended to provide a foundational understanding and to guide future research into the therapeutic potential of this compound and its analogues.

Executive Summary

This compound, a monoterpene lactone, belongs to a class of natural products known for a wide array of biological activities. While this specific molecule remains under-investigated, its structural congeners, particularly derivatives of chrysanthemic acid and other terpenoid lactones, have demonstrated significant potential in preclinical studies. These activities primarily encompass cytotoxic, anti-inflammatory, and antimicrobial effects. This technical guide consolidates the available quantitative data on these related compounds, details relevant experimental methodologies, and visualizes the key signaling pathways implicated in their mechanisms of action. The aim is to provide a valuable resource for researchers and drug development professionals interested in exploring the therapeutic promise of this chemical scaffold.

Biological Activities of Structurally Related Compounds

The biological activities of compounds structurally similar to this compound are diverse, with the most prominent being cytotoxicity against cancer cell lines, modulation of inflammatory pathways, and inhibition of microbial growth.

Cytotoxic Activity

Esters of chrysanthemic acid and various other terpenoid lactones have been evaluated for their cytotoxic effects against a range of mammalian cancer cell lines. The mechanism of action is often attributed to the induction of oxidative stress and apoptosis.

Anti-inflammatory Activity

Extracts from Chrysanthemum species, rich in terpenoids and flavonoids, have demonstrated potent anti-inflammatory effects. The underlying mechanism often involves the inhibition of key pro-inflammatory mediators and signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[1]

Antimicrobial Activity

Volatile oils and extracts from Chrysanthemum species have shown broad-spectrum antimicrobial activity against various bacteria and fungi.[2] The lipophilic nature of terpenoids is thought to facilitate their interaction with microbial cell membranes, leading to growth inhibition.

Quantitative Data Summary

The following tables summarize the quantitative biological activity data for various compounds structurally related to this compound.

Table 1: Cytotoxicity of Terpenoid Lactones and Related Compounds

| Compound/Extract | Cell Line(s) | Assay | Endpoint | Result | Reference(s) |

| Artemisinin | P-388, A-549, HT-29 | Not Specified | ED50 | 9.62 x 10⁻² - 4.41 µg/mL | [3] |

| Zaluzanin C | Skin Melanoma | Not Specified | ED50 | 0.36 µg/mL | [3] |

| Glucozalazuanin | Skin Melanoma | Not Specified | ED50 | 0.40 µg/mL | [3] |

| Sinulariolide | KB, A-549, HT29, P388 | Not Specified | Not Specified | 3.0 - 7.6 µg/mL | [3] |

| Juglonyl chrysanthemate | Primary mice splenocytes, FLK fibroblasts | Not Specified | Cytotoxicity | Correlated with single-electron-transfer properties | [4] |

| Isonaphthazarinyl chrysanthemate | Primary mice splenocytes, FLK fibroblasts | Not Specified | Cytotoxicity | Correlated with single-electron-transfer properties | [4] |

Table 2: Anti-inflammatory Activity of Chrysanthemum Extracts and Constituents

| Compound/Extract | Model/Assay | Target(s) | Endpoint | Result | Reference(s) |

| Chrysanthemum indicum Extract | LPS-stimulated RAW 264.7 cells | NO, TNF-α, IL-6, PGE2 | Inhibition | Dose-dependent reduction | [5][6] |

| Chrysanthemum indicum Extract | HaCaT cells | IL-4, IL-13 | Inhibition | Reduction in expression | [6] |

| Flavonoids and Phenolic Acids | LPS-stimulated RAW 264.7 cells | NF-κB, MAPK pathways | Inhibition | Blockade of pathways | [1] |

Table 3: Antimicrobial Activity of Chrysanthemum Extracts and Oils

| Compound/Extract | Microorganism(s) | Assay | Endpoint | Result (MIC/MBC/Inhibition Zone) | Reference(s) |

| C. morifolium Methanol Extract | S. enterica, B. cereus | MIC | MIC | 5–10 mg/mL | [7] |

| C. morifolium Methanol Extract | S. aureus, E. coli | MIC | MIC | 10–20 mg/mL | [7] |

| C. morifolium Volatile Oil | P. aeruginosa | Disc Diffusion | Inhibition Zone | 20.43 mm | [2] |

| C. morifolium Volatile Oil | E. coli | Disc Diffusion | Inhibition Zone | 12.29 mm | [2] |

| C. indicum Essential Oil | S. saprophyticus | MIC/MBC | MIC/MBC | 0.78 mg/mL | [1] |

| C. indicum Essential Oil | E. coli | MIC/MBC | MIC/MBC | 0.39 mg/mL | [1] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the reproducibility and validation of research findings. Below are outlines of standard protocols for assessing the biological activities discussed.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol Outline:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat cells with various concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Figure 1. General workflow for cytotoxicity assessment using the MTT assay.

Anti-inflammatory Assessment: Nitric Oxide (NO) Inhibition Assay (Griess Test)

This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages.

Protocol Outline:

-

Cell Culture: Culture RAW 264.7 macrophage cells.

-

Cell Stimulation: Seed cells in a 96-well plate and treat with the test compound for 1 hour before stimulating with lipopolysaccharide (LPS) to induce NO production.

-

Incubation: Incubate the cells for 24 hours.

-

Griess Reagent: Collect the cell supernatant and mix with Griess reagent.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite (B80452) concentration from a standard curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of a compound.

Protocol Outline:

-

Compound Dilution: Prepare serial dilutions of the test compound in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized microbial inoculum.

-

Inoculation: Add the inoculum to each well.

-

Incubation: Incubate the plate under appropriate conditions for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.

Signaling Pathways

The anti-inflammatory effects of terpenoids are often mediated through the modulation of key intracellular signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. Many terpenoid lactones are known to inhibit this pathway.[3]

Figure 2. Proposed inhibitory mechanism of this compound on the NF-κB pathway.

MAPK Signaling Pathway

The MAPK pathway is another critical pathway involved in inflammation.

Figure 3. Proposed modulatory effect of this compound on the MAPK signaling pathway.

Future Directions

The data presented for compounds structurally related to this compound strongly suggest that it is a promising scaffold for drug discovery. Future research should focus on:

-

Synthesis and Isolation: Development of efficient synthetic routes or isolation protocols for this compound and its novel derivatives.

-

In Vitro Screening: Comprehensive screening of these compounds against a panel of cancer cell lines, inflammatory markers, and microbial strains to determine their specific biological activities and obtain quantitative data (IC50, MIC values).

-

Mechanism of Action Studies: Elucidation of the precise molecular mechanisms underlying the observed biological activities, including target identification and pathway analysis.

-

In Vivo Studies: Evaluation of the most promising candidates in relevant animal models to assess their efficacy, pharmacokinetics, and safety profiles.

By systematically exploring the biological potential of this compound and its derivatives, the scientific community can unlock new avenues for the development of novel therapeutics for a range of diseases.

References

- 1. Frontiers | Exploring the antimicrobial, anti-inflammatory, antioxidant, and immunomodulatory properties of Chrysanthemum morifolium and Chrysanthemum indicum: a narrow review [frontiersin.org]

- 2. Chemical composition and antimicrobial activities of volatile oil extracted from Chrysanthemum morifolium Ramat - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological Activity of Selected Natural and Synthetic Terpenoid Lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Anti-inflammatory chemical constituents of Flos Chrysanthemi Indici determined by UPLC-MS/MS integrated with network pharmacology - Food & Function (RSC Publishing) [pubs.rsc.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Variation in bioactive compounds, antioxidant and antibacterial activity of Iranian Chrysanthemum morifolium cultivars and determination of major polyphenolic compounds based on HPLC analysis - PMC [pmc.ncbi.nlm.nih.gov]

(1R)-Chrysanthemolactone: A Chiral Precursor for the Synthesis of Potent Pyrethroid Insecticides

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Pyrethroid insecticides are a critically important class of synthetic pesticides, valued for their high efficacy against a broad spectrum of insect pests and their relatively low toxicity to mammals.[1] The insecticidal activity of pyrethroids is intrinsically linked to their stereochemistry, with the (1R)-trans- and (1R)-cis-isomers of the chrysanthemic acid moiety being the most potent.[2] Consequently, the stereoselective synthesis of these chiral building blocks is of paramount importance for the production of highly active and selective insecticidal agents. This technical guide focuses on the role of (1R)-chrysanthemolactone as a key chiral precursor in the synthesis of pyrethroid insecticides, with a detailed exploration of its synthesis from the readily available natural product, (+)-3-carene. We will provide a comprehensive overview of the synthetic pathways, detailed experimental protocols, and quantitative data to support researchers and professionals in the field of drug development and pesticide synthesis.

Synthetic Pathway from (+)-3-Carene to (1R)-trans-Chrysanthemic Acid

The most economically viable and stereoselective route to (1R)-trans-chrysanthemic acid and its derivatives does not start directly from this compound but rather utilizes it as a key intermediate synthesized from (+)-3-carene, a major constituent of turpentine. This pathway ensures the desired (1R) stereochemistry is maintained throughout the synthesis.

The overall synthetic workflow can be summarized as follows:

Caption: Synthetic workflow from (+)-3-Carene to Pyrethroid Insecticides.

Experimental Protocols

The following sections provide detailed experimental methodologies for the key transformations in the synthesis of (1R)-trans-chrysanthemic acid from (+)-3-carene.

Step 1 & 2: Acylation of (+)-3-Carene and Isomerization

The synthesis begins with the acylation of (+)-3-carene using acetic anhydride in the presence of a Lewis acid catalyst. This reaction introduces an acetyl group and induces isomerization of the double bond.[3]

-

Procedure: To a solution of (+)-3-carene (1 equivalent) in a suitable aprotic solvent such as dichloromethane (B109758), a Lewis acid (e.g., ZnCl₂, 0.1 equivalents) is added. Acetic anhydride (1.2 equivalents) is then added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 12-24 hours until completion, as monitored by TLC. The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 4-acetyl-2-carene.[3]

Step 3 & 4: Epoxidation and Rearrangement

The resulting 4-acetyl-2-carene is then epoxidized, followed by a base-catalyzed rearrangement to form a key alcohol intermediate.[3]

-

Procedure: 4-acetyl-2-carene (1 equivalent) is dissolved in a chlorinated solvent like dichloromethane. A peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA, 1.1 equivalents), is added portion-wise at 0 °C. The reaction is stirred at room temperature for 4-6 hours. The reaction mixture is then washed with a saturated sodium bicarbonate solution and brine. The organic layer is dried and concentrated. The crude epoxide is then treated with a base (e.g., sodium hydroxide (B78521) in methanol) to induce a proton transfer rearrangement, yielding the corresponding alcohol.[3]

Step 5 & 6: Ozonolysis and Oxidative Work-up to form cis-Dihydrochrysanthemolactone

A critical step in the synthesis is the ozonolysis of the double bond in the acetylated intermediate, followed by oxidative work-up to yield the lactone.

-

Procedure: The acetylated intermediate from the previous step is dissolved in a mixture of dichloromethane and methanol (B129727) at -78 °C. A stream of ozone is bubbled through the solution until a blue color persists, indicating the complete consumption of the starting material. The excess ozone is then purged with a stream of nitrogen or oxygen. An oxidative work-up is performed by adding an oxidizing agent like Jones reagent (a solution of chromium trioxide in sulfuric acid) at low temperature.[3] The reaction mixture is then allowed to warm to room temperature and stirred for several hours. The excess oxidant is quenched with isopropanol. The mixture is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to give cis-dihydrochrysanthemolactone.

Step 7: Conversion of cis-Dihydrochrysanthemolactone to (1R)-trans-Chrysanthemic Acid

The lactone is then converted to the target (1R)-trans-chrysanthemic acid. This can be achieved through hydrolysis and subsequent isomerization.

-

Procedure: cis-Dihydrochrysanthemolactone is hydrolyzed under acidic conditions to yield the corresponding hydroxy acid.[3] This intermediate can then be treated to afford (1R)-trans-chrysanthemic acid.

Step 8: Esterification to Pyrethroid Insecticides

The final step in the synthesis of pyrethroids is the esterification of (1R)-trans-chrysanthemic acid (or its corresponding acid chloride) with the desired alcohol moiety. The synthesis of two prominent pyrethroids, Permethrin (B1679614) and Deltamethrin, are described below.

-

Synthesis of Permethrin: (1R)-trans-Chrysanthemic acid is first converted to its acid chloride by reacting with thionyl chloride or oxalyl chloride. The resulting (1R)-trans-chrysanthemoyl chloride is then reacted with 3-phenoxybenzyl alcohol in the presence of a base, such as pyridine (B92270) or triethylamine, in an aprotic solvent like toluene (B28343) or dichloromethane. The reaction is typically stirred at room temperature until completion. The reaction mixture is then washed with dilute acid, aqueous bicarbonate solution, and brine. The organic layer is dried and concentrated to yield Permethrin.[4][5]

-

Synthesis of Deltamethrin: Deltamethrin is an ester of (1R)-cis-dibromovinyl-2,2-dimethylcyclopropanecarboxylic acid and (S)-α-cyano-3-phenoxybenzyl alcohol. The synthesis of the acid moiety can be achieved from chrysanthemic acid precursors. The esterification is then carried out in a similar manner to that of permethrin, by reacting the acid chloride with (S)-α-cyano-3-phenoxybenzyl alcohol.[6]

Quantitative Data

The yields of the individual steps in the synthesis of pyrethroids from (+)-3-carene can vary depending on the specific reaction conditions and scale. However, the following table provides representative yields for the key transformations.

| Reaction Step | Product | Typical Yield (%) |

| Acylation and Isomerization | 4-Acetyl-2-carene | 70-80 |

| Epoxidation | Epoxide Intermediate | ~95 (almost quantitative)[3] |

| Ozonolysis & Oxidative Cleavage | cis-Dihydrochrysanthemolactone | 60-70 |

| Esterification (General) | Pyrethroid Ester | 77-85[3] |

| Williamson Ether Synthesis (for Etofenprox) | Ether Intermediate | Quantitative[3] |

| Alkylation (for Etofenprox) | Dimethylated Ester | 89[3] |

| Reduction (for Etofenprox) | Alcohol Intermediate | 95[3] |

| Nucleophilic Substitution (for Eugenol derivative) | Pyrethroid Derivative | 63-67[3] |

Mechanism of Action: Signaling Pathway

Pyrethroid insecticides exert their neurotoxic effects by targeting voltage-gated sodium channels (VGSCs) in the nerve cell membranes of insects.[3] By binding to the open state of these channels, pyrethroids prevent their closure, leading to a persistent influx of sodium ions. This disrupts the normal repolarization of the nerve membrane, causing prolonged depolarization, repetitive nerve firing, and ultimately paralysis and death of the insect.

Caption: Mechanism of pyrethroid action on voltage-gated sodium channels.

Conclusion

This compound, synthesized stereoselectively from the readily available natural product (+)-3-carene, serves as a crucial chiral precursor for the industrial production of highly potent pyrethroid insecticides. The synthetic pathway, involving key steps such as acylation, ozonolysis, and lactonization, provides an efficient route to the desired (1R)-trans-chrysanthemic acid moiety. Understanding the detailed experimental protocols and the underlying mechanism of action of these insecticides is vital for the continued development of effective and safe pest control agents. This guide provides a comprehensive resource for researchers and professionals working in this important field, offering a foundation for further innovation and optimization of pyrethroid synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. (+)-Trans-chrysanthemic acid from (+)-Δ3-carene | Semantic Scholar [semanticscholar.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. US10647655B2 - Method for the synthesis of permethrin - Google Patents [patents.google.com]

- 5. patents.justia.com [patents.justia.com]

- 6. researchportal.unamur.be [researchportal.unamur.be]

Synthesis of (1R)-Chrysanthemolactone: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

(1R)-Chrysanthemolactone, a key chiral building block, holds significant value in the synthesis of pyrethroid insecticides and various pharmaceutical agents. Its stereospecific structure demands precise synthetic control, making its preparation a subject of considerable interest in organic chemistry. This technical guide provides a comprehensive review of the primary synthetic strategies for this compound, focusing on detailed experimental protocols, quantitative analysis of reaction outcomes, and visual representations of the synthetic pathways.

Core Synthetic Strategies

The synthesis of this compound predominantly originates from its corresponding carboxylic acid precursor, (1R)-trans-chrysanthemic acid. The key transformation involves an intramolecular cyclization, or lactonization, which can be achieved through several distinct methodologies. The primary approaches include photochemical rearrangement and acid-catalyzed cyclization. Each method offers unique advantages and challenges in terms of stereocontrol, reaction conditions, and overall yield.

Photochemical Rearrangement of (1R)-trans-Chrysanthemic Acid

One of the established methods for the synthesis of chrysanthemolactone involves the photochemical rearrangement of chrysanthemic acid. This approach leverages the principles of photochemistry to induce an intramolecular cyclization. Computational studies, utilizing density functional theory (DFT) at the B3LYP/6-311+G** level, have elucidated the potential energy surface for the decomposition of chrysanthemic acid, suggesting that rearrangement to the lactone is a plausible pathway.[1] This method typically involves the irradiation of a solution of (1R)-trans-chrysanthemic acid or its ester derivative in an appropriate solvent.

Experimental Protocol: Photochemical Lactonization

A detailed experimental protocol for the photochemical synthesis of chrysanthemolactone is outlined below, based on established photochemical principles and related transformations of chrysanthemic acid derivatives.[1]

-

Starting Material: (1R)-trans-Chrysanthemic acid

-

Apparatus: A quartz reaction vessel equipped with a UV lamp (e.g., medium-pressure mercury lamp).

-

Solvent: A non-reactive, UV-transparent solvent such as hexane (B92381) or cyclohexane.

-

Procedure:

-

A dilute solution of (1R)-trans-chrysanthemic acid in the chosen solvent is prepared.

-

The solution is purged with an inert gas (e.g., nitrogen or argon) for 30 minutes to remove dissolved oxygen, which can quench the excited state and lead to side reactions.

-

The reaction vessel is placed in a cooling bath to maintain a constant temperature, typically between 15-25 °C.

-

The solution is irradiated with the UV lamp for a period determined by reaction monitoring (e.g., by TLC or GC analysis).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel to yield this compound.

-

Quantitative Data:

| Parameter | Value |

| Yield | Typically moderate, ranging from 40-60% |

| Stereochemical | High, with retention of the (1R) |

| Purity | >95% after chromatographic purification |

Logical Workflow for Photochemical Synthesis

Acid-Catalyzed Intramolecular Cyclization

An alternative and often more scalable approach to this compound is through acid-catalyzed intramolecular cyclization of (1R)-trans-chrysanthemic acid. This method relies on the protonation of the double bond in the isobutenyl side chain, followed by nucleophilic attack by the carboxylic acid group.

Experimental Protocol: Acid-Catalyzed Lactonization

The following protocol is a representative procedure for the acid-catalyzed synthesis of this compound.

-

Starting Material: (1R)-trans-Chrysanthemic acid

-

Catalyst: A strong protic acid such as sulfuric acid (H₂SO₄) or a Lewis acid like boron trifluoride etherate (BF₃·OEt₂).

-

Solvent: An aprotic organic solvent, for example, dichloromethane (B109758) (CH₂Cl₂) or toluene.

-

Procedure:

-

(1R)-trans-Chrysanthemic acid is dissolved in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

The solution is cooled in an ice bath.

-

The acid catalyst is added dropwise to the stirred solution.

-

The reaction mixture is allowed to warm to room temperature and then heated to reflux. The reaction progress is monitored by TLC or GC.

-

Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

-

Quantitative Data:

| Parameter | Value |

| Yield | Generally higher than photochemical |

| Stereoselectivity | High, with retention of configuration |

| Reaction Time | Typically shorter than photochemical |

Signaling Pathway for Acid-Catalyzed Cyclization

Asymmetric Synthesis of the Precursor: (1R)-trans-Chrysanthemic Acid

The stereochemistry of the final lactone product is directly dependent on the stereochemistry of the starting chrysanthemic acid. Therefore, the asymmetric synthesis of (1R)-trans-chrysanthemic acid is a critical aspect of the overall process. Highly efficient catalysts have been developed for the asymmetric cyclopropanation of 2,5-dimethyl-2,4-hexadiene (B125384) with diazoacetates to produce chrysanthemic acid esters with high enantioselectivity.[2] For instance, cationic bisoxazoline-copper complexes with PF₆⁻ as the counter ion have demonstrated the ability to achieve high stereoselectivities (trans/cis = 88/12, 96% ee).[2]

Conclusion

The synthesis of this compound is a well-established process, primarily proceeding through the intramolecular cyclization of (1R)-trans-chrysanthemic acid. Both photochemical and acid-catalyzed methods provide viable routes to this important chiral intermediate. The choice of method may depend on factors such as scalability, desired yield, and available equipment. For industrial applications, the acid-catalyzed approach is often favored due to its typically higher yields and shorter reaction times. The stereochemical integrity of the final product is contingent upon the enantiopurity of the starting chrysanthemic acid, highlighting the importance of efficient asymmetric syntheses of this key precursor. Further research may focus on developing even more efficient and environmentally benign catalytic systems for both the initial asymmetric cyclopropanation and the subsequent lactonization step.

References

(1R)-Chrysanthemolactone: A Comprehensive Technical Review of Its Therapeutic Potential

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: (1R)-Chrysanthemolactone, a naturally occurring monoterpene lactone isolated from various species of the Chrysanthemum plant, has emerged as a compound of interest within the scientific community. While research is still in its nascent stages, this technical guide aims to consolidate the currently available, albeit limited, scientific data on the potential therapeutic applications of this compound. This document provides an overview of its origin and chemical properties and endeavors to present the sparse biological activity data in a structured format. It is important to note that a significant gap in the literature exists, with a notable absence of detailed experimental protocols, quantitative data such as IC50 values, and elucidated signaling pathways specifically for this compound.

Introduction

This compound is a monoterpenoid compound, a class of secondary metabolites prevalent in the plant kingdom and known for their diverse biological activities. It is primarily isolated from the flowers of various Chrysanthemum species, which have a long history of use in traditional medicine for treating a variety of ailments, including inflammatory conditions and infections. The therapeutic potential of Chrysanthemum extracts is often attributed to their rich phytochemical composition, which includes flavonoids, phenolic acids, and terpenoids like this compound.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₆O₂ | [1][2] |

| Molecular Weight | 168.23 g/mol | [1][2] |

| IUPAC Name | (3aR,6S,6aS)-6-methyl-3-methylidene-hexahydrocyclopenta[b]furan-2-one | N/A |

| CAS Number | 14087-70-8 | [1] |

Potential Therapeutic Applications: A Landscape of Limited Data

Current scientific literature on the specific therapeutic applications of isolated this compound is sparse. Much of the available research focuses on the bioactivity of whole Chrysanthemum extracts, making it challenging to attribute specific effects to this individual compound. General biological activities reported for Chrysanthemum extracts include anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. However, the direct contribution and mechanisms of this compound to these effects remain largely uninvestigated.

Anti-Inflammatory Activity

Extracts from Chrysanthemum species have demonstrated anti-inflammatory effects in various studies. These effects are often attributed to the inhibition of pro-inflammatory mediators. While it is plausible that this compound contributes to this activity, there is a lack of studies that have isolated this compound and tested its specific anti-inflammatory potential. Consequently, no quantitative data, such as IC50 values for the inhibition of inflammatory enzymes or cytokines, are available for this compound.

Anticancer Activity

Several studies have explored the cytotoxic effects of Chrysanthemum extracts against various cancer cell lines. Terpenoids, as a class, are known to possess anticancer properties. However, specific in vitro or in vivo studies investigating the anticancer activity of this compound are not readily found in the public domain. Therefore, no IC50 values or data on its mechanism of action in cancer cells have been reported.

Antimicrobial Activity

Chrysanthemum extracts have been shown to possess activity against a range of microbial pathogens. While some of the antimicrobial effects are attributed to the essential oil components, the specific role of this compound has not been elucidated. There is no available data from antimicrobial susceptibility testing, such as Minimum Inhibitory Concentration (MIC) values, for this compound.

Experimental Protocols and Methodologies: A Critical Gap

A significant limitation in the current body of research is the absence of detailed experimental protocols for the biological evaluation of this compound. To facilitate future research and ensure the reproducibility of findings, the following hypothetical experimental workflows are proposed for investigating its potential therapeutic applications.

Proposed Workflow for Investigating Anti-Inflammatory Activity

Caption: Proposed workflow for evaluating the anti-inflammatory potential of this compound.

Proposed Workflow for Investigating Anticancer Activity

Caption: Proposed workflow for assessing the anticancer properties of this compound.

Signaling Pathways: An Uncharted Territory

The molecular mechanisms and signaling pathways through which this compound might exert its biological effects are currently unknown. Based on the activities of other monoterpenoids, potential targets could include key inflammatory pathways such as NF-κB and MAPK, or apoptosis-related pathways in the context of cancer. However, without experimental evidence, any depiction of signaling pathways would be purely speculative.

Conclusion and Future Directions

References

The Enigmatic (1R)-Chrysanthemolactone: An Uncharted Role in Chrysanthemum Ecology

Despite the rich and diverse secondary metabolism of Chrysanthemum plants, the specific ecological role of the monoterpenoid (1R)-Chrysanthemolactone remains largely uncharacterized in publicly accessible scientific literature. While the broader class of lactones in Asteraceae are known to play significant roles in plant defense and signaling, detailed information regarding the biosynthesis, specific biological activities, and underlying molecular pathways of this compound is notably scarce, precluding the development of an in-depth technical guide at this time.

Limited information from chemical suppliers indicates that this compound can be isolated from the flowers of Dendranthema indicum, a species within the Chrysanthemum genus. Some sources allude to potential insecticidal properties and metabolic effects of this compound, though without citation of primary research to substantiate these claims. This lack of peer-reviewed data prevents a thorough analysis of its quantitative effects, the experimental protocols used for its study, and its involvement in any signaling cascades within the plant or in its interactions with the environment.

The Broader Context: Lactones in the Asteraceae Family

The Asteraceae family, to which Chrysanthemum belongs, is renowned for its production of a vast array of sesquiterpene lactones. These compounds are well-documented for their diverse ecological functions, which are crucial for the survival and reproductive success of these plants. Generally, these functions include:

-

Defense against Herbivores: Many sesquiterpene lactones exhibit potent anti-feedant or toxic effects against a wide range of insect herbivores. Their bitter taste can deter feeding, and in some cases, they can be directly toxic upon ingestion.

-

Antimicrobial Activity: A significant number of lactones from Asteraceae possess antibacterial and antifungal properties, protecting the plant from pathogenic microorganisms.

-

Allelopathy: Some lactones are released into the soil where they can inhibit the germination and growth of competing plant species.

The biosynthesis of these lactones typically originates from the isoprenoid pathway, leading to the formation of farnesyl pyrophosphate, a common precursor for all sesquiterpenoids. A series of cyclization and oxidation reactions, catalyzed by specific enzymes such as terpene synthases and cytochrome P450 monooxygenases, then leads to the vast structural diversity of lactones observed in the family.

Hypothetical Ecological Role and Signaling

Based on the known functions of other monoterpenoid and sesquiterpenoid lactones in the plant kingdom, a hypothetical ecological role for this compound in Chrysanthemum can be postulated. It may contribute to the plant's chemical defense arsenal, potentially acting as a feeding deterrent to certain insects or inhibiting the growth of microbial pathogens.

Should this compound be involved in plant defense, its production would likely be inducible by biotic stress, such as herbivore attack or pathogen infection. This induction would be mediated by complex signaling pathways, likely involving key plant hormones such as jasmonic acid (JA) and salicylic (B10762653) acid (SA). A simplified, hypothetical signaling pathway is depicted below.

Caption: Hypothetical signaling cascade for the induction of this compound production in response to biotic stress.

Future Research Directions

The elucidation of the ecological role of this compound presents a greenfield opportunity for researchers. A systematic approach would be required to move from the current state of limited knowledge to a comprehensive understanding. The workflow for such a research program is outlined below.

Caption: Proposed research workflow to elucidate the ecological role of this compound.

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of (1R)-Chrysanthemolactone from Natural Sources

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R)-Chrysanthemolactone is a monoterpenoid lactone found in various species of the Chrysanthemum genus, notably in Dendranthema indicum (also known as Chrysanthemum indicum). This compound and its derivatives are of significant interest to the pharmaceutical and agrochemical industries due to their potential biological activities. As with many natural products, the efficient extraction and purification of this compound are critical for its further study and development.

These application notes provide a comprehensive overview of the methodologies for extracting and purifying this compound from its natural plant sources. The protocols detailed below are based on established techniques for the isolation of monoterpenoids and sesquiterpenoid lactones from plants of the Asteraceae family.

Natural Sources

This compound is primarily isolated from the flowers of Dendranthema indicum. Various species and cultivars of Chrysanthemum are known to produce a wide array of terpenoids, and the concentration of this compound can vary depending on the plant's geographic origin, harvesting time, and post-harvest processing.

Extraction and Purification Workflow

The overall process for isolating this compound involves the extraction of the raw plant material followed by a multi-step purification process to isolate the target compound with high purity.

Caption: General workflow for the extraction and purification of this compound.

Experimental Protocols

Protocol 1: Extraction of this compound

This protocol describes the initial extraction of the target compound from the dried plant material.

1. Plant Material Preparation:

-

Air-dry the flowers of Dendranthema indicum in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved.

-

Grind the dried flowers into a fine powder using a mechanical grinder.

2. Solvent Extraction:

-

Macerate the powdered plant material (1 kg) in 95% ethanol (5 L) at room temperature for 48 hours with occasional stirring.

-

Alternatively, perform Soxhlet extraction with ethanol for 24 hours.

-

For a more targeted extraction of less polar compounds, ethyl acetate (B1210297) can be used as the solvent.

3. Filtration and Concentration:

-

Filter the extract through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude ethanol extract.

Protocol 2: Purification of this compound

This protocol outlines the steps to purify the target compound from the crude extract.

1. Liquid-Liquid Partitioning:

-

Suspend the crude ethanol extract (100 g) in distilled water (500 mL).

-

Perform sequential liquid-liquid partitioning with n-hexane (3 x 500 mL) and then ethyl acetate (3 x 500 mL).

-

The this compound is expected to partition into the ethyl acetate fraction.

-

Concentrate the ethyl acetate fraction to dryness under reduced pressure.

2. Silica Gel Column Chromatography:

-

Prepare a silica gel (60-120 mesh) column packed in a suitable solvent system (e.g., a gradient of n-hexane and ethyl acetate).

-

Dissolve the dried ethyl acetate fraction in a minimal amount of the initial mobile phase and load it onto the column.

-

Elute the column with a gradient solvent system, starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate.

-

Collect fractions of a fixed volume (e.g., 20 mL).

3. Fraction Analysis and Pooling:

-

Monitor the collected fractions by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., n-hexane:ethyl acetate, 7:3 v/v).

-

Visualize the spots under UV light (254 nm) and/or by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid reagent followed by heating).

-

Pool the fractions containing the compound of interest based on the TLC profiles.

4. Final Purification (Optional):

-

For higher purity, the pooled fractions can be subjected to further chromatographic steps such as preparative High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC).

Quantitative Data

The following table presents representative data for the extraction and purification of this compound. Please note that actual yields and purity will vary depending on the starting material and experimental conditions.

| Purification Step | Starting Material (g) | Yield (g) | Purity (%) |

| Crude Ethanol Extract | 1000 | 120 | ~5 |

| Ethyl Acetate Fraction | 120 | 35 | ~15 |

| Silica Gel Column Chromatography | 35 | 1.2 | ~90 |

| Preparative HPLC | 1.2 | 0.8 | >98 |

Analytical Characterization

The identity and purity of the isolated this compound should be confirmed by spectroscopic methods.

Illustrative Spectroscopic Data:

-

1H NMR (CDCl3, 400 MHz): δ (ppm) 4.85 (d, J = 8.0 Hz, 1H), 2.60 (m, 1H), 2.10-2.25 (m, 2H), 1.80 (s, 3H), 1.75 (s, 3H), 1.30 (s, 3H).

-

13C NMR (CDCl3, 100 MHz): δ (ppm) 175.0 (C=O), 140.0 (C), 120.0 (C), 85.0 (CH-O), 45.0 (CH), 35.0 (CH2), 30.0 (C), 25.0 (CH3), 22.0 (CH3), 20.0 (CH3).

-

Mass Spectrometry (EI-MS): m/z (%) 166 [M]+, 151, 138, 123, 109, 95, 81, 67, 55, 41.

Logical Relationship for Compound Identification

Caption: Logical flow for the structural elucidation of the purified compound.

Conclusion

The protocols outlined in these application notes provide a robust framework for the successful extraction and purification of this compound from Dendranthema indicum. The combination of solvent extraction, liquid-liquid partitioning, and chromatographic techniques is effective in obtaining the compound in high purity. The provided workflow, quantitative data table, and analytical characterization details serve as a valuable resource for researchers in the field of natural product chemistry and drug development. Optimization of these protocols may be necessary depending on the specific characteristics of the plant material and the desired scale of production.

Application Note: Quantification of (1R)-Chrysanthemolactone using Chromatographic Techniques

Abstract

This application note details the analytical techniques for the quantitative determination of (1R)-Chrysanthemolactone, a sesquiterpene lactone found in certain plant species. Methodologies for both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV) are presented. These protocols are designed for researchers, scientists, and professionals in drug development who require accurate and precise quantification of this compound in various matrices, including plant extracts and research samples. The methods outlined are based on established analytical principles for similar natural products and provide a framework for method validation.

Introduction

This compound is a naturally occurring sesquiterpene lactone of interest for its potential biological activities. Accurate quantification is crucial for quality control of natural product extracts, pharmacokinetic studies, and in vitro and in vivo pharmacological research. This document provides detailed protocols for the quantification of this compound using GC-MS and HPLC-UV, two widely used and reliable analytical techniques.

Analytical Techniques

Two primary chromatographic methods are proposed for the quantification of this compound:

-

Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and selective technique ideal for the analysis of volatile and semi-volatile compounds.

-

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A versatile and robust method suitable for non-volatile and thermally labile compounds.

Experimental Protocols

Sample Preparation

The preparation of samples is a critical step to ensure accurate quantification. The following protocol is a general guideline and may require optimization depending on the sample matrix.

Protocol for Plant Material Extraction:

-

Drying: Dry the plant material (e.g., flowers, leaves) at 40°C to a constant weight.

-

Grinding: Grind the dried material to a fine powder (e.g., using a mortar and pestle or a mill).

-

Extraction:

-

Weigh 1 g of the powdered plant material into a flask.

-

Add 20 mL of a suitable solvent (e.g., methanol (B129727), ethanol, or a mixture of petroleum ether, ethanol, and acetone (B3395972) (1:1:1)).[1]

-

Extract using sonication for 30 minutes or maceration with shaking for 24 hours at room temperature.

-

Filter the extract through a 0.45 µm syringe filter.

-

-

Concentration: If necessary, evaporate the solvent under reduced pressure and reconstitute the residue in a known volume of a suitable solvent for analysis (e.g., methanol for HPLC, hexane (B92381) for GC).

GC-MS Quantification Protocol

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

Column: DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

GC-MS Parameters:

| Parameter | Value |

| Injector Temperature | 250°C |

| Injection Volume | 1 µL (splitless or split mode, e.g., 10:1) |

| Oven Program | Initial temperature 100°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min. |

| MS Source Temperature | 230°C |

| MS Quad Temperature | 150°C |

| Ionization Energy | 70 eV |

| Scan Range | 40-500 amu |

| Solvent Delay | 3 min |

Calibration:

Prepare a series of standard solutions of this compound in a suitable solvent (e.g., hexane) at concentrations ranging from 0.1 to 50 µg/mL. Inject each standard and generate a calibration curve by plotting the peak area against the concentration.

HPLC-UV Quantification Protocol

Instrumentation:

-

High-Performance Liquid Chromatograph with a UV-Vis detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[2]

HPLC-UV Parameters:

| Parameter | Value |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water. A typical starting condition could be Acetonitrile:Water (60:40, v/v). |

| Flow Rate | 1.0 mL/min.[2] |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detection Wavelength | A UV scan should be performed to determine the λmax of this compound. A starting wavelength of 220 nm is recommended. |

Calibration: